molecular formula C7H6ClN3 B2870200 1-(Azidomethyl)-3-chlorobenzene CAS No. 126799-85-7

1-(Azidomethyl)-3-chlorobenzene

Cat. No. B2870200
CAS RN: 126799-85-7
M. Wt: 167.6
InChI Key: WYFWUPTWYUKGQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis of Heterocycles

“1-(Azidomethyl)-3-chlorobenzene” can be used in the synthesis of various heterocycles . Organic azides, such as this compound, can be used in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Azidation of Organic Substrates

This compound can potentially be used in the azidation of various organic substrates. Azidobenziodoxoles, which are structurally related to “this compound”, have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes.

Photoreactions

“this compound” could undergo similar photoreactions as 1-azido-2-nitrobenzene, a compound with an azido group on the benzene ring. The photoreaction of 1-azido-2-nitrobenzene leads to the formation of benzofuroxan and involves a triplet nitrene intermediate.

Synthesis of Azidoiodinanes

The synthesis of azidoiodinanes derivatives, which are structurally related to “this compound”, involves the reaction of benziodoxoles with trimethylsilyl azide. This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds.

Applications in Biochemistry and Materials Science

1-Azido-4-iodobenzene, closely related to “1-(Azidomethyl)-2-iodobenzene”, has been used in the photoactive covalent labeling of membrane components. This suggests that “this compound” could potentially have similar applications in biochemistry and materials science.

Mechanism of Action

For biologically active compounds, this involves detailing how the compound interacts with biological systems .

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties .

properties

IUPAC Name

1-(azidomethyl)-3-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFWUPTWYUKGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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